molecular formula C15H21ClN2 B2600140 [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride CAS No. 23690-87-1

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride

Cat. No.: B2600140
CAS No.: 23690-87-1
M. Wt: 264.8
InChI Key: QCNRYLCRWPWRDQ-UHFFFAOYSA-N
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Description

[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride: is a chemical compound with a unique structure that has garnered attention in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the carbazole core with a suitable alkyl halide to introduce the propyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine hydrochloride
  • [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)butyl]amine hydrochloride
  • [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)methyl]amine hydrochloride

Comparison: Compared to its similar compounds, [3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride stands out due to its specific propyl chain length, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

3-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17;/h1,3,6,8H,2,4-5,7,9-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRYLCRWPWRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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